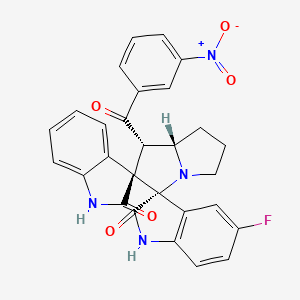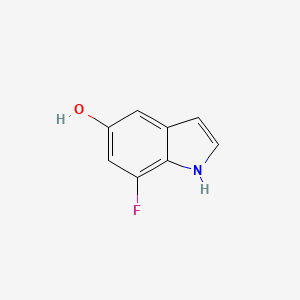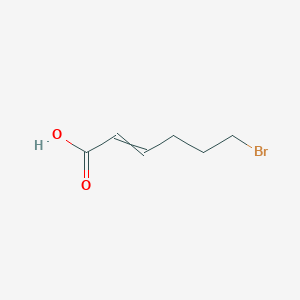
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol is an organotellurium compound that features a tellurophene ring substituted with a butyl group and a hydroxylated alkyne chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol typically involves the following steps:
Formation of Tellurophene Ring: The tellurophene ring can be synthesized through the reaction of tellurium with a suitable diene under controlled conditions.
Substitution with Butyl Group: The butyl group is introduced via a substitution reaction, often using butyl lithium or a similar reagent.
Attachment of Hydroxylated Alkyne Chain: The final step involves the addition of a hydroxylated alkyne chain to the tellurophene ring, which can be achieved through a coupling reaction using a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can undergo various types of chemical reactions, including:
Oxidation: The tellurium atom can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium atom to lower oxidation states.
Substitution: The butyl group or the hydroxylated alkyne chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield telluroxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol can be used as a building block for the synthesis of more complex organotellurium compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
Organotellurium compounds have shown potential in biological and medicinal applications due to their ability to interact with biological molecules. Research may focus on the compound’s potential as an antioxidant or its ability to modulate enzyme activity.
Industry
In industry, this compound could be used in the development of advanced materials, such as conductive polymers or catalysts for chemical reactions. Its unique properties may also make it suitable for applications in electronics or nanotechnology.
作用機序
The mechanism of action of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol involves its interaction with molecular targets through its tellurium atom and functional groups. The tellurium atom can form bonds with various substrates, facilitating catalytic processes or redox reactions. The hydroxylated alkyne chain may also participate in hydrogen bonding or other interactions with biological molecules.
類似化合物との比較
Similar Compounds
4-(5-Phenyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a phenyl group instead of a butyl group.
4-(5-Methyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with a methyl group instead of a butyl group.
4-(5-Ethyltellurophen-2-yl)-2-methylbut-3-yn-2-ol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
The uniqueness of 4-(5-Butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol lies in its specific substitution pattern, which can influence its reactivity and potential applications. The butyl group may provide different steric and electronic effects compared to other alkyl groups, leading to unique chemical behavior.
特性
CAS番号 |
920977-19-1 |
|---|---|
分子式 |
C13H18OTe |
分子量 |
317.9 g/mol |
IUPAC名 |
4-(5-butyltellurophen-2-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C13H18OTe/c1-4-5-6-11-7-8-12(15-11)9-10-13(2,3)14/h7-8,14H,4-6H2,1-3H3 |
InChIキー |
JJRLUCYVHWCNRM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C([Te]1)C#CC(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{(2S)-1-[(4-fluorobenzyl)amino]-3-methyl-1-oxobutan-2-yl}-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B12638102.png)
![N-((8-(3-methylbutanoyl)-1-oxa-8-azaspiro[4.5]decan-2-yl)methyl)pivalamide](/img/structure/B12638103.png)
![2-[(Diethylamino)methyl]-4,6-bis(1-phenylethyl)phenol](/img/structure/B12638105.png)
![Methyl 1-methyl-2-[[2-oxo-2-[[(phenylamino)carbonyl]amino]ethyl]thio]-1H-imidazole-5-carboxylate](/img/structure/B12638106.png)
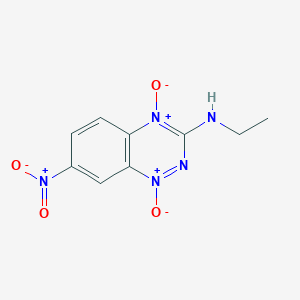
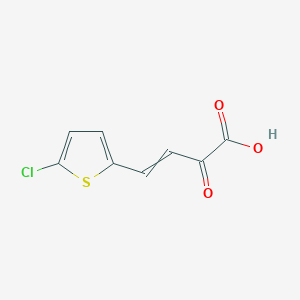
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbut-2-enamide](/img/structure/B12638124.png)
![(11S,12R,16S)-14-naphthalen-1-yl-11-(thiophene-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12638136.png)
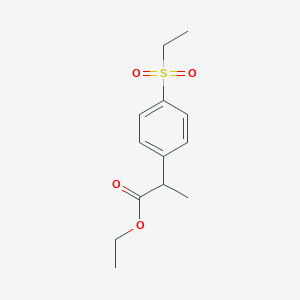
![2-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B12638148.png)
![4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B12638152.png)
